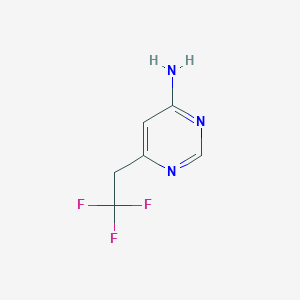

6-(2,2,2-Trifluoroethyl)pyrimidin-4-amine

Overview

Description

“6-(2,2,2-Trifluoroethyl)pyrimidin-4-amine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . This compound was first synthesized by scientists as a potential anti-cancer and anti-inflammatory drug.

Synthesis Analysis

The synthesis of pyrimidin-4-amine derivatives involves various methods. For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 provides 4-arylpyrimidines . A ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code 1S/C6H4Cl2F3N3/c7-3-1-4 (8)14-5 (13-3)12-2-6 (9,10)11/h1H,2H2, (H,12,13,14) .

Chemical Reactions Analysis

Pyrimidin-4-amine derivatives show a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The chemical reactions involving these compounds are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 246.02 , storage temperature at room temperature .

Scientific Research Applications

Synthesis and Characterization of Derivatives

- Trifluoromethylated Analogues of Pyrimidine : Research has shown the synthesis of new trifluoromethylated analogues of 4,5-dihydroorotic acid, highlighting the utility of trifluoromethylated pyrimidine derivatives in creating biologically active compounds. The synthesis involves Michael-like 1,4-conjugate hydrocyanation, leading to the production of sterically stabilized molecules due to the interaction between the fluorine atom of the CF3 group and the ester group (Sukach et al., 2015).

- Regio- and Enantioselectivity in Organic Synthesis : Studies on 4-(Trifluoromethyl)pyrimidin-2(1H)-ones have contributed to the understanding of regio- and enantioselectivity in reactions with acetone, underlining the compound's role in producing enantioenriched products with significant potential in drug development (Sukach et al., 2014).

Biological Activity

- Antitumor Activities : Novel derivatives of 2-trifluoromethyl pyrimidin-4-amine have been synthesized and shown to exhibit potent antitumor activities. The structural determination and bioassay of these compounds have provided valuable insights into the development of new anticancer agents (Nie et al., 2014).

Material Science Applications

- Fluorinated Polyimides : A novel trifluoromethyl-substituted bis(ether amine) monomer, related to the trifluoroethyl pyrimidin-4-amine structure, has been synthesized for the development of fluorinated polyimides. These materials exhibit low dielectric constants and high glass-transition temperatures, making them suitable for electronic applications (Chung et al., 2006).

Safety and Hazards

Future Directions

Pyrimidin-4-amine derivatives have been a hot topic in the pesticide field for many years because of their excellent biological activity . They act as mitochondrial complex I electron transport inhibitors (MET I) . More than two-thirds of pyrimidine fungicides belong to pyrimidinamine derivatives . Due to its different action mode from other commercial fungicides, the resistance of pyrimidinamine fungicides has not been reported so far . Therefore, it is a reason to explore new compounds .

Mechanism of Action

Target of Action

The primary target of 6-(2,2,2-Trifluoroethyl)pyrimidin-4-amine is the mite species Tetranychus urticae . This compound exhibits excellent acaricidal activity, making it an effective pesticide for controlling mite populations .

Mode of Action

It’s known that the compound exhibits excellent bioactivity, which suggests a potent interaction with its target .

Biochemical Pathways

The compound’s acaricidal activity indicates that it likely disrupts essential biological processes in mites, leading to their death .

Pharmacokinetics

The presence of a trifluoroethyl group in the compound can greatly improve the lipophilic pharmacokinetic properties of drug molecules , which may enhance its bioavailability and efficacy.

Result of Action

The result of the action of this compound is the effective control of mite populations. The compound exhibits excellent acaricidal activity, with lethal concentration 50 (LC50) values of 0.19 mg/L against Tetranychus urticae . This is comparable to the commercial acaricide cyenopyrafen .

Biochemical Analysis

Biochemical Properties

6-(2,2,2-Trifluoroethyl)pyrimidin-4-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit high affinity for certain enzymes, such as kinases and phosphatases, which are crucial in regulating cellular signaling pathways. The interaction between this compound and these enzymes often involves the formation of hydrogen bonds and hydrophobic interactions, leading to changes in enzyme activity. Additionally, this compound can bind to specific protein receptors, modulating their function and influencing downstream signaling events .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate or inhibit specific signaling cascades, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, this compound can modulate the expression of genes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors. The binding interactions often involve hydrogen bonds, van der Waals forces, and hydrophobic interactions. These interactions can lead to enzyme inhibition or activation, depending on the nature of the binding site and the conformational changes induced by the compound. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to certain environmental factors, such as light and heat, can lead to gradual degradation and loss of activity. Long-term studies have shown that this compound can have sustained effects on cellular function, including persistent changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites. The metabolic flux of this compound can influence the levels of key metabolites within the cell, thereby affecting overall cellular metabolism. Additionally, this compound can interact with cofactors such as NADH and FADH2, modulating their activity and influencing redox reactions within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its intracellular accumulation. Once inside the cell, this compound can bind to cytoplasmic and nuclear proteins, influencing its localization and activity. The distribution of this compound within tissues is also influenced by its lipophilicity, allowing it to accumulate in lipid-rich regions .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through the presence of targeting signals and post-translational modifications. The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biochemical activity. For example, its presence in the nucleus can modulate gene expression, while its localization in the mitochondria can affect cellular respiration and energy production .

properties

IUPAC Name |

6-(2,2,2-trifluoroethyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F3N3/c7-6(8,9)2-4-1-5(10)12-3-11-4/h1,3H,2H2,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHEYRGRPDYXTIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN=C1N)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine hydrochloride](/img/structure/B1485080.png)

![{3-[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine](/img/structure/B1485082.png)

![methyl({[1-(oxolan-3-yl)-1H-pyrazol-4-yl]methyl})amine dihydrochloride](/img/structure/B1485094.png)